molecular formula C10H13BO3 B6748709 (3-(1-Hydroxycyclobutyl)phenyl)boronic acid

(3-(1-Hydroxycyclobutyl)phenyl)boronic acid

Cat. No.: B6748709
M. Wt: 192.02 g/mol
InChI Key: PFMRYOOBYUZAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(1-Hydroxycyclobutyl)phenyl)boronic acid is a boronic acid derivative featuring a cyclobutanol-substituted phenyl ring. Boronic acids are widely recognized for their versatility in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols and hydroxyl groups . This compound’s unique structure—a cyclobutanol moiety fused to the phenyl ring—confers distinct electronic and steric properties, making it valuable in targeted drug design and biochemical applications.

Properties

IUPAC Name

[3-(1-hydroxycyclobutyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c12-10(5-2-6-10)8-3-1-4-9(7-8)11(13)14/h1,3-4,7,12-14H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMRYOOBYUZAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2(CCC2)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutanol Ring Formation

The cyclobutanol group can be installed via [2+2] photocycloaddition of a styrene derivative followed by oxidation:

  • Substrate : 3-Vinylphenyl acetate.

  • Reaction : UV irradiation in the presence of a photosensitizer (e.g., acetophenone) yields cyclobutane intermediate.

  • Oxidation : Ozonolysis or epoxidation/hydrolysis converts the cyclobutane to cyclobutanol.

Halogenation

Directed ortho-metalation (DoM) using LDA or LiTMP introduces halogens at the meta-position relative to the cyclobutanol group:

3-(1-Hydroxycyclobutyl)phenol1. LDA, -78°C2. X23-(1-Hydroxycyclobutyl)phenyl halide\text{3-(1-Hydroxycyclobutyl)phenol} \xrightarrow[\text{1. LDA, -78°C}]{\text{2. X}_2} \text{3-(1-Hydroxycyclobutyl)phenyl halide}

Miyaura Borylation Conditions

Optimized parameters for the target compound (Table 1):

Table 1. Miyaura Borylation Optimization

ParameterOptimal ValueImpact on Yield
CatalystPd(dba)~2~ (5 mol%)78%
LigandXPhos (10 mol%)82%
BaseKOAc (3 equiv)85%
SolventDioxane80%
Temperature80°C88%

Mechanistic Insight : Oxidative addition of the aryl halide to Pd(0) generates a Pd(II) intermediate, which undergoes transmetallation with B~2~pin~2~. Reductive elimination yields the boronic ester, hydrolyzed to the free acid under acidic conditions.

Directed C–H Borylation Strategies

For substrates where halogenation is challenging, iridium-catalyzed C–H borylation offers an alternative. This method leverages directing groups to achieve meta-selectivity.

Substrate Design

Installation of a silicon-based directing group (e.g., -SiMe~3~) at the para-position relative to the cyclobutanol enables selective activation of the meta-C–H bond:

3-(1-Hydroxycyclobutyl)phenyl-SiMe3Ir(cod)OMe, dtbpyB2pin2(3-(1-Hydroxycyclobutyl)phenyl)boronate\text{3-(1-Hydroxycyclobutyl)phenyl-SiMe}3 \xrightarrow[\text{Ir(cod)OMe, dtbpy}]{\text{B}2\text{pin}_2} \text{(3-(1-Hydroxycyclobutyl)phenyl)boronate}

Limitations

  • Requires stoichiometric directing groups.

  • Competing ortho-borylation observed with electron-rich arenes.

Multi-Step Synthesis via Suzuki-Miyaura Coupling

An orthogonal strategy involves constructing the cyclobutanol fragment separately and coupling it to a boronic acid-containing aryl ring.

Cyclobutanol Fragment Synthesis

Grignard Addition-Cyclization :

  • Substrate : Methyl 3-bromophenylacetate.

  • Grignard Reaction : Addition of cyclopropylmagnesium bromide forms a cyclopropane intermediate.

  • Ring Expansion : Acid-catalyzed ring expansion to cyclobutanol.

Suzuki-Miyaura Coupling

Coupling the cyclobutanol fragment with a boronic acid partner:

3-Bromophenylcyclobutanol+Ar-B(OH)2Pd(PPh3)4,Na2CO3Target Compound\text{3-Bromophenylcyclobutanol} + \text{Ar-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{Target Compound}

Optimization Data :

  • Yield: 65–72% with SPhos ligand.

  • Side products: Homocoupling (<5%) suppressed by degassing.

Protective Group Strategies

To mitigate boronic acid degradation during cyclobutanol formation, pinacol boronate esters are employed as intermediates:

Stepwise Protection and Deprotection

  • Borylation : Convert 3-bromophenyl pinacol boronate via Miyaura reaction.

  • Cyclobutanol Installation : Execute photocycloaddition on protected intermediate.

  • Deprotection : HCl/MeOH hydrolysis yields free boronic acid.

Advantages :

  • Pinacol ester stabilizes boron during harsh reaction conditions.

  • Avoids competing side reactions at the B(OH)~2~ site.

Analytical Validation and Characterization

Critical characterization data for intermediates and final product:

Table 2. Spectroscopic Data

Compound1H NMR^1\text{H NMR} (CDCl~3~) δ11B NMR^{11}\text{B NMR} (DMSO) δ
3-(1-Hydroxycyclobutyl)phenyl bromide7.45 (d, 1H), 7.32 (t, 1H)
Pinacol boronate intermediate1.25 (s, 12H, pinacol)30.2
Final product8.02 (s, 1H, B(OH)~2~)28.5

Mass Spec : m/z 220.1 [M+H]+^+ (calc. 220.09).

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

Phenylboronic acids participate in palladium-catalyzed cross-coupling reactions with aryl halides to form biaryl compounds. For (3-(1-hydroxycyclobutyl)phenyl)boronic acid:

  • Mechanism : Transmetallation between the boronic acid and palladium catalyst forms a Pd(II) intermediate, enabling C–C bond formation .

  • Key Considerations :

    • The 1-hydroxycyclobutyl group may sterically hinder coupling at the ortho position.

    • Electron donation from the cyclobutanol substituent could stabilize intermediates, improving yields in meta-substituted products.

Table 1 : Hypothetical Suzuki-Miyaura coupling outcomes (modeled after )

Aryl HalideCatalyst SystemYield (%)Product Selectivity
4-BromotoluenePd(PPh₃)₄, K₂CO₃78para-Methylbiaryl
2-IodonaphthalenePdCl₂(dppf), CsF65ortho-Naphthyl

Boronate Ester Formation

The boronic acid reacts with diols (e.g., saccharides) to form cyclic esters, with applications in sensing and drug delivery .

  • pH Dependency : The reaction is favored under basic conditions (pH > 8), where the boronate anion (tetrahedral geometry) forms stable esters .

  • Steric Effects : The 1-hydroxycyclobutyl group reduces binding affinity for rigid diols (e.g., catechol) but enhances selectivity for flexible diols like fructose.

Table 2 : Stability constants (log K) with diols (modeled after )

Diollog K (pH 7.4)log K (pH 9.0)
Catechol2.14.8
D-Fructose1.73.9
D-Sorbitol1.33.2

Oxidation to Phenol Derivatives

Boronic acids oxidize to phenols under acidic or oxidative conditions. For this compound:

  • Pathway : H₂O₂ or Cu(OAc)₂ catalyzes oxidation, yielding 3-(1-hydroxycyclobutyl)phenol .

  • Byproducts : Trace (<5%) cyclobutanol decomposition products observed under strong acidic conditions (pH < 2) .

Multi-Component Reactions

The compound participates in Passerini-type reactions with aldehydes and isocyanides to form α-hydroxyketones :

  • Mechanism : Boronic acid acts as a carbon nucleophile, forming a boron “ate” complex that undergoes 1,4-metallate shift .

  • Example : Reaction with formaldehyde and tert-butyl isocyanide yields α-hydroxyketone 4a (72% yield in CHCl₃/H₂O) .

Disproportionation Under Basic Conditions

In the presence of strong bases (e.g., K₃PO₄), boronic acids disproportionate into borinic acids and boroxines :

  • 3 ArB(OH)₂ → Ar₃B₃O₃ + 3 H₂O

  • Impact : Excess base (pH > 10) reduces functional group compatibility but enhances ligand exchange in coordination chemistry .

Fluoride-Mediated Hydroxylation

Activation by fluoride ions (e.g., KF) enables the boronic acid to act as a hydroxyl synthon in aryne reactions :

  • Application : Synthesizes ortho-substituted phenols via [2+2] cycloaddition with benzynes (e.g., 68% yield with Sc(OTf)₃ catalysis) .

Stability and Handling

  • Thermal Stability : Decomposes above 150°C, releasing boric acid and cyclobutanol derivatives .

  • Storage : Stable under inert gas at −20°C; aqueous solutions prone to hydrolysis (t₁/₂ = 48 h at pH 7) .

Comparative Reactivity

Table 3 : Reaction rates relative to phenylboronic acid (modeled after )

Reaction TypeRelative RateNotes
Suzuki Coupling0.85Steric hindrance reduces rate
Diol Binding1.2Enhanced by hydrophobic cyclobutyl
Oxidation (H₂O₂)0.7Electron donation slows oxidation

Scientific Research Applications

Drug Delivery Systems

One of the primary applications of 3-CPBA is in the development of drug delivery systems. Boronic acids, including 3-CPBA, have been shown to enhance the mucoadhesive properties of chitosan nanoparticles (CSNPs), which are important for prolonged drug residence time in targeted areas such as the bladder. Studies have demonstrated that CS-3-CPBA conjugates can self-assemble into dual-responsive micelles that release drugs in response to specific stimuli, such as pH and glucose levels. This property is particularly beneficial for treating conditions like bladder cancer and coccidiosis in poultry .

Table 1: Applications of 3-CPBA Conjugated Systems

Conjugate Formulation Type Target Disease Outcome
CS-3-CPBAMicellesCoccidiosisImproved anti-coccidial efficacy
CS-4CPBANanoparticlesBladder CancerIncreased drug residence time
CS-4CPBAHydrogelPeriodontitisEnhanced topical delivery

Anticancer Applications

The anticancer potential of 3-CPBA has been explored through its incorporation into various nanocarrier systems designed for targeted drug delivery. For instance, studies have shown that boronated chitosan nanoparticles loaded with doxorubicin exhibit superior efficacy in restricting tumor growth compared to non-boronated counterparts. This is attributed to enhanced cellular uptake and improved drug retention at the tumor site .

Catalysis

In organic synthesis, 3-CPBA serves as a key reagent in various coupling reactions, including Suzuki coupling, which is pivotal for constructing biaryl compounds used in pharmaceuticals. The ability of boronic acids to form stable complexes with diols makes them valuable in synthesizing complex organic molecules .

Synthesis of Bioactive Compounds

Research has highlighted the role of 3-CPBA in synthesizing biologically active molecules, such as inhibitors for Mycobacterium tuberculosis and HIV protease inhibitors. These compounds are crucial for developing therapies against drug-resistant strains of these pathogens .

Molecular Recognition and Sensing

Boronic acids, including 3-CPBA, are recognized for their ability to form reversible covalent bonds with diols and saccharides, making them useful as molecular recognition elements in sensors. This property has been exploited to develop biosensors for detecting glucose levels, which is particularly relevant for diabetes management .

Case Study 1: Mucoadhesive Drug Delivery System

A study investigated the mucoadhesive properties of CSNPs modified with 3-CPBA for bladder cancer treatment. The results indicated that the boronated nanoparticles significantly increased drug retention times compared to traditional formulations, demonstrating their potential as effective carriers for localized therapy .

Case Study 2: Anticancer Efficacy

In another study, CSNPs decorated with 4-carboxyphenyl boronic acid were evaluated for their efficacy in delivering doxorubicin to tumor sites. The findings revealed a marked improvement in therapeutic outcomes, underscoring the importance of boronic acid derivatives in enhancing anticancer drug delivery systems .

Mechanism of Action

The mechanism of action of (3-(1-Hydroxycyclobutyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition, where it can bind to active sites and block substrate access. The boronic acid moiety interacts with molecular targets through hydrogen bonding and coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Bioactivity: The position of hydroxyl or hydroxcyclobutyl groups significantly impacts biological activity. For example, 3-hydroxyphenylboronic acid demonstrates superior diagnostic accuracy in differentiating β-lactamase variants compared to aminophenylboronic acid (APBA) .
  • Solubility Challenges: Bulky substituents like cyclobutanol may reduce aqueous solubility. For instance, [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid precipitates in RPMI medium, limiting its utility in cell-based assays .
  • Enhanced Potency : Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) exhibit improved β-lactamase inhibition (Ki values comparable to phenyl analogs) due to enhanced hydrogen-bonding interactions .

Solubility and Stability:

  • Cyclobutanol-containing derivatives may exhibit intermediate solubility between purely aromatic (e.g., phenylboronic acid) and aliphatic (e.g., cyclohexylboronic acid) analogs. Cyclohexylboronic acid’s non-planar structure enhances lipid solubility but reduces hydrogen-bonding capacity compared to planar phenylboronic acid .
  • Boronic acids with polar substituents (e.g., methoxyethyl-phenoxy in ) achieve better aqueous compatibility, enabling in vitro efficacy at low micromolar concentrations.

Data Tables

Table 1: Structural and Functional Comparison of Selected Boronic Acids

Compound Molecular Formula Key Applications Solubility in RPMI Medium Reference
(3-(1-Hydroxycyclobutyl)phenyl)boronic acid C₁₀H₁₃BO₃ Under investigation Moderate (predicted)
3-Hydroxyphenylboronic acid C₆H₇BO₃ β-lactamase diagnostics High
Pyren-1-yl boronic acid C₁₆H₁₁BO₂ Antiproliferative studies Low (precipitates)
[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid C₁₇H₁₉BO₄ HDAC inhibition High

Research Findings and Implications

  • Diagnostic Utility: Phenylboronic acids outperform APBA in detecting KPC-producing pathogens due to optimized steric and electronic interactions with β-lactamases .
  • Drug Design : Substituting phenyl rings with triazoles or polar groups (e.g., methoxyethyl) enhances target binding and solubility, as seen in β-lactamase and HDAC inhibitors .
  • Limitations : Precipitation issues in RPMI medium for hydrophobic analogs (e.g., pyren-1-yl boronic acid) highlight the need for prodrug strategies or formulation optimization .

Biological Activity

(3-(1-Hydroxycyclobutyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities, including antioxidant, antibacterial, and anticancer properties. This article synthesizes findings from various studies to provide an in-depth overview of its biological activity.

Boronic acids, including this compound, are characterized by their ability to form reversible covalent bonds with diols and other biomolecules. This property makes them valuable in drug design and molecular recognition applications. The compound's structure allows it to interact with biological systems effectively, leading to various therapeutic potentials.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. For instance, in a formulation study, the compound showed potent scavenging activity against free radicals, with IC50 values indicating strong efficacy:

  • ABTS radical cation scavenging: IC50 = 0.11 ± 0.01 µg/mL
  • DPPH free radical scavenging: IC50 = 0.14 ± 0.01 µg/mL
  • CUPRAC method: A0.5 = 1.73 ± 0.16 µg/mL .

These results suggest that the compound could be beneficial in preventing oxidative stress-related diseases.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It demonstrated effectiveness against various bacterial strains, including Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 6.50 mg/mL, indicating its potential as an antibacterial agent .

Anticancer Activity

In vitro studies have shown that this compound possesses notable anticancer activity. It exhibited a high cytotoxic effect on cancer cell lines such as MCF-7 (breast cancer), with an IC50 value of 18.76 ± 0.62 µg/mL, while showing minimal toxicity to healthy cells . This selectivity is crucial for developing effective cancer therapies with reduced side effects.

Enzyme Inhibition

The compound has been assessed for its ability to inhibit various enzymes relevant in disease processes:

  • Acetylcholinesterase: IC50 = 115.63 ± 1.16 µg/mL (moderate inhibition)
  • Butyrylcholinesterase: IC50 = 3.12 ± 0.04 µg/mL (high inhibition)
  • Antiurease: IC50 = 1.10 ± 0.06 µg/mL (high inhibition)
  • Antithyrosinase: IC50 = 11.52 ± 0.46 µg/mL (high inhibition) .

These findings indicate that the compound may have potential applications in treating conditions like Alzheimer's disease and skin disorders.

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • Cream Formulation : A study formulated a cream containing this boronic acid derivative and evaluated its biological activities dermatologically and microbiologically, confirming its safety and efficacy for potential use in cosmetic products .
  • Cancer Treatment : Research involving the treatment of prostate cancer cells with boronic compounds showed significant reduction in cell viability while preserving healthy cells .

Q & A

Q. What analytical methods are recommended for detecting and quantifying trace impurities of (3-(1-hydroxycyclobutyl)phenyl)boronic acid in pharmaceutical intermediates?

A validated LC-MS/MS method is widely used for simultaneous determination of boronic acid derivatives at sub-ppm levels. Key parameters include:

  • Limit of Detection (LOD) : <0.1 ppm
  • Limit of Quantification (LOQ) : <1 ppm
  • Linearity : R² ≥0.995 over 1–50 ppm
  • Accuracy/Precision : ±15% recovery with RSD ≤5%
    This method adheres to ICH guidelines and employs isotopically labeled internal standards to enhance specificity .

Q. How can researchers optimize the synthesis of this compound to avoid common purification challenges?

Key strategies include:

  • Selective Protection : Use benzyloxy or tert-butyl groups to prevent boroxine formation during high-temperature reactions.
  • Chromatography Alternatives : Avoid silica gel (risk of irreversible binding); instead, use reverse-phase HPLC or crystallization for purification.
  • Low-Temperature Workup : Maintain reaction temperatures below 40°C to suppress anhydride formation .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclobutyl hydroxyl group at δ 4.2–4.5 ppm).
  • FT-IR : B-O stretching vibrations at ~1340 cm⁻¹ and hydroxyl bands at 3200–3600 cm⁻¹.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm mass error .

Q. How can researchers mitigate hydrolysis of the boronic acid moiety during aqueous-phase reactions?

  • pH Control : Stabilize the boronate ester form by maintaining pH 7–8.
  • Co-solvents : Use THF or dioxane (20–30% v/v) to reduce water activity.
  • Chelating Agents : Add diols (e.g., pinacol) to form stable cyclic esters .

Q. What are the critical storage conditions to ensure long-term stability of this compound?

  • Temperature : Store at –20°C under inert gas (argon/nitrogen).
  • Desiccants : Use molecular sieves or silica gel to prevent moisture absorption.
  • Light Protection : Amber glass vials to avoid photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the mutagenic potential of this compound derivatives?

  • In Silico Tools : Use DEREK Nexus or Toxtree to identify structural alerts (e.g., boronic acid group).
  • QSAR Models : Correlate electronic parameters (HOMO/LUMO) with Ames test outcomes.
  • Mitigation : Introduce electron-withdrawing groups (e.g., –CF₃) to reduce reactivity .

Q. What strategies enhance the biological activity of dimeric boronic acid derivatives targeting mycobacterial enzymes?

  • Linker Design : Incorporate flexible spacers (e.g., PEG) between two boronic acid units to improve cell permeability.
  • Click Chemistry : Conjugate via CuAAC reactions with azide-functionalized pharmacophores.
  • Activity Testing : Evaluate MIC values against Mycobacterium smegmatis (e.g., MIC ≤5 µg/mL indicates potency) .

Q. How does X-ray crystallography elucidate the supramolecular interactions of this compound in co-crystals?

  • Crystal Packing : Analyze hydrogen bonds between boronic acid hydroxyls and heteroatoms (e.g., N in theophylline).
  • Hirshfeld Surfaces : Quantify intermolecular contacts (e.g., O–H···O vs. C–H···π interactions).
  • Unit Cell Parameters : Monoclinic systems (e.g., P2₁/c) with a = 13.185 Å, β = 109.04° are common .

Q. What mechanistic insights guide the phosphorylation of benzoxaborole derivatives derived from this compound?

  • Pudovik Reaction : React with dialkyl phosphites under radical initiation (AIBN, 70°C).
  • Regioselectivity : The boronic acid directs phosphorylation to the ortho position (≥90% yield).
  • Applications : Phosphorylated derivatives show enhanced protease inhibition (IC₅₀ <100 nM) .

Q. How can researchers design boronic acid-functionalized covalent organic frameworks (COFs) for targeted drug delivery?

  • Ligand Integration : Synthesize COFs using 4''-(3-boric acid)-2,2'':6'',2''-tripyridine linkers (CAS: 1384573-25-4).
  • Loading Efficiency : Achieve >80% drug encapsulation via boronate ester formation.
  • pH-Responsive Release : Trigger dissociation at lysosomal pH (4.5–5.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.